![molecular formula C15H16N2O2 B14813731 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid](/img/structure/B14813731.png)
2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid is a complex heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an indolizinoindole core. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole intermediate, which can be further transformed into the desired compound through additional steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: A simpler indole derivative with similar structural features.
Tryptophan: An amino acid with an indole ring, used as a precursor in the synthesis of various indole derivatives.
Vinblastine: An indole alkaloid used in cancer treatment, with a more complex structure.
Uniqueness
2,3,5,6,11,11a-Hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid is unique due to its specific indolizinoindole core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2,3,3a,4,9,10-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)9-5-10-6-12-11-3-1-2-4-13(11)16-14(12)8-17(10)7-9/h1-4,9-10,16H,5-8H2,(H,18,19) |
InChI Key |
ADJRVNADGMXMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=C(CN2CC1C(=O)O)NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


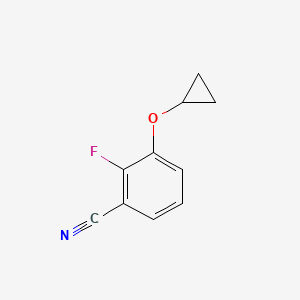
![2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B14813655.png)
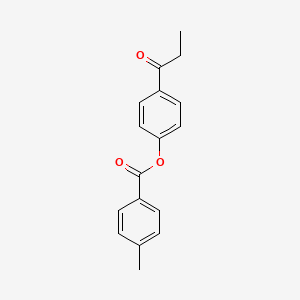
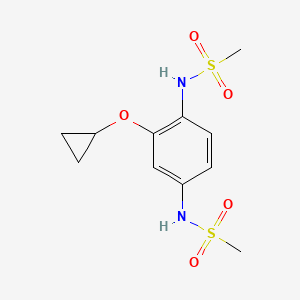
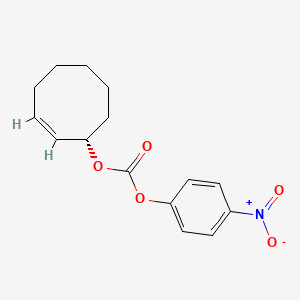

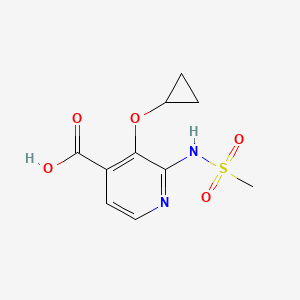
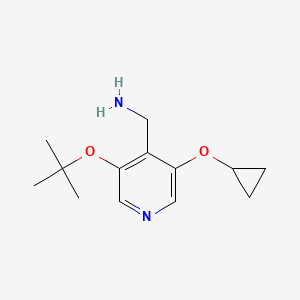


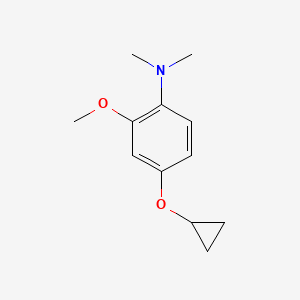
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14813710.png)
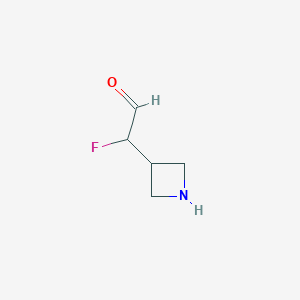
![2,4-dichloro-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]benzohydrazide](/img/structure/B14813724.png)
